
4-(Methylsulfanyl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylsulfanyl)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered lactone ring with a methylsulfanyl group attached to the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)oxolan-2-one can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-2-butanone with methylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylsulfanyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the lactone ring to a diol.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted oxolanes .
Applications De Recherche Scientifique
4-(Methylsulfanyl)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Methylsulfanyl)oxolan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that modify biological molecules. Its effects are mediated through pathways involving oxidation and reduction reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
γ-Butyrolactone: Similar in structure but lacks the methylsulfanyl group.
Oxolan-2-one: The parent compound without the methylsulfanyl substitution.
Thiophene-2-carbohydrazide: Contains a sulfur atom but differs in the ring structure
Uniqueness
4-(Methylsulfanyl)oxolan-2-one is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
32318-68-6 |
|---|---|
Formule moléculaire |
C5H8O2S |
Poids moléculaire |
132.18 g/mol |
Nom IUPAC |
4-methylsulfanyloxolan-2-one |
InChI |
InChI=1S/C5H8O2S/c1-8-4-2-5(6)7-3-4/h4H,2-3H2,1H3 |
Clé InChI |
HLYJHRISVGEUFR-UHFFFAOYSA-N |
SMILES canonique |
CSC1CC(=O)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



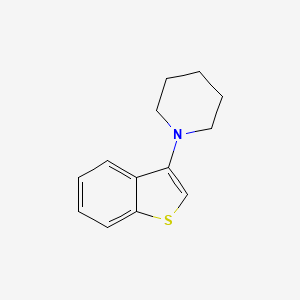
![Methyl 2-(8-methyl-9,10-dihydronaphtho[7,6-b][1]benzothiol-7-yl)acetate](/img/structure/B14678347.png)
![Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14678358.png)
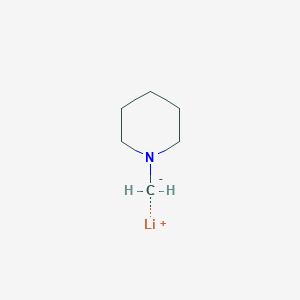
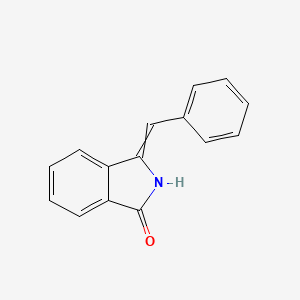
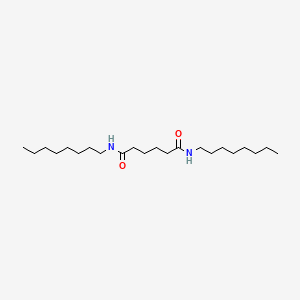
![2-{[2-Methyl-4-(prop-1-en-2-yl)phenoxy]methyl}oxirane](/img/structure/B14678390.png)
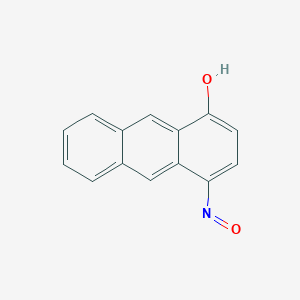
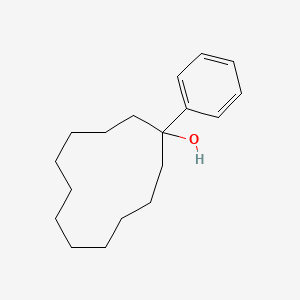
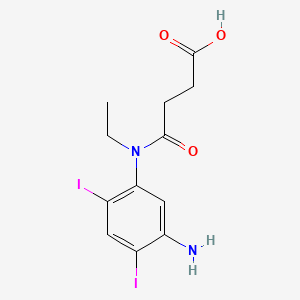
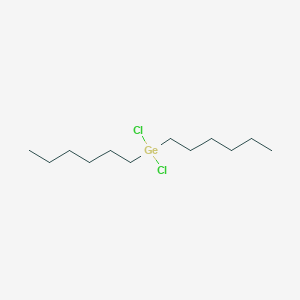
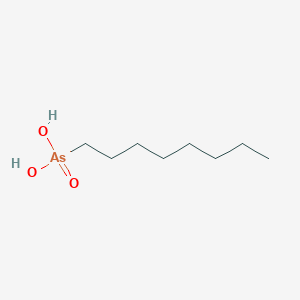
![4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678419.png)
